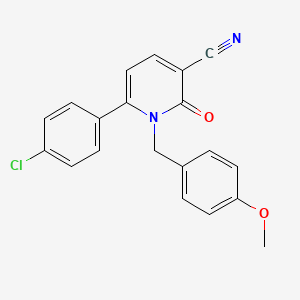

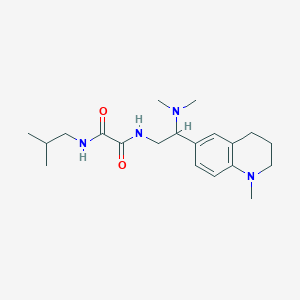

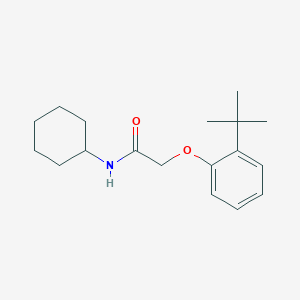

![molecular formula C19H21N5OS B2967617 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448063-54-4](/img/structure/B2967617.png)

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a variety of approaches such as conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Aplicaciones Científicas De Investigación

Antibacterial and Antitumor Agents

A study by Palkar et al. (2017) synthesized and tested a series of compounds for antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, including analogs of the mentioned chemical structure, showed promising antibacterial activity at non-cytotoxic concentrations, hinting at their potential use in developing new antibacterial agents (Palkar et al., 2017).

Carbonic Anhydrase Inhibitors

Research by Büyükkıdan et al. (2013) involved synthesizing novel metal complexes with strong carbonic anhydrase inhibitory properties. These complexes, related to the compound of interest, could serve as powerful inhibitors against human carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes (Büyükkıdan et al., 2013).

Anticancer Activity

A study focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold, which includes compounds structurally related to the query compound. These synthesized compounds were evaluated for their anticancer activity against several human cancer cell lines. Some of these compounds exhibited promising anticancer activity, suggesting their potential application in cancer therapy (Tiwari et al., 2017).

Photosynthetic Electron Transport Inhibitors

Vicentini et al. (2005) synthesized and screened new pyrazoles as potential inhibitors of photosynthetic electron transport. This research is relevant to the compound of interest as it explores the application of pyrazole derivatives in inhibiting a critical process in plant biology, which could be useful in developing new herbicides (Vicentini et al., 2005).

Propiedades

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c25-19(13-7-8-16-17(9-13)23-26-22-16)20-11-14-10-18(12-5-6-12)24(21-14)15-3-1-2-4-15/h7-10,12,15H,1-6,11H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFIBMRGOPBBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

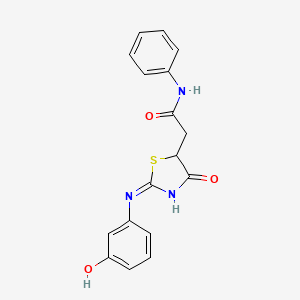

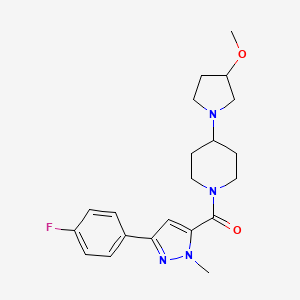

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2967538.png)

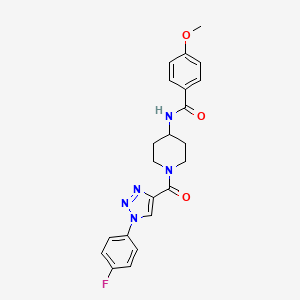

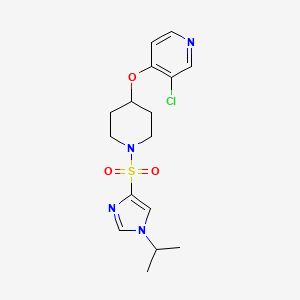

![(E)-4-(Dimethylamino)-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]but-2-enamide](/img/structure/B2967544.png)

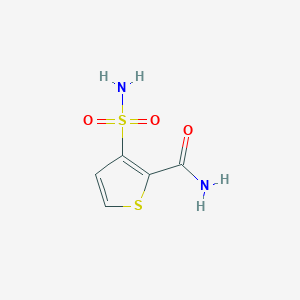

![N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B2967546.png)

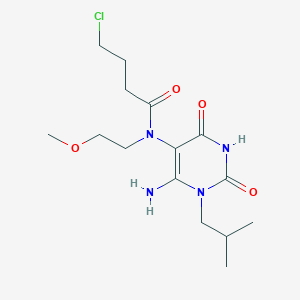

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)